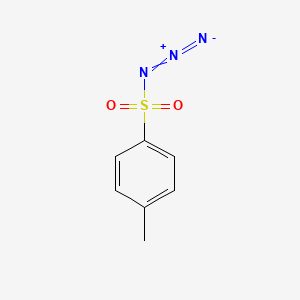

p-Toluenesulfonyl azide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138649. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-diazo-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c1-6-2-4-7(5-3-6)13(11,12)10-9-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLIRBZKZSDGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061333 | |

| Record name | p-Toluenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-55-9 | |

| Record name | Tosyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosyl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl azide, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tosyl azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONYL AZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F7BLE97S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Toluenesulfonyl Azide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonyl azide (B81097), commonly referred to as tosyl azide (TsN₃), is a versatile and widely utilized reagent in organic synthesis.[1][2] Its significance lies primarily in its ability to act as a precursor for the transfer of diazo and azide functionalities, making it an invaluable tool in the construction of complex organic molecules, including pharmaceuticals and other biologically active compounds.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of p-toluenesulfonyl azide, with a focus on its practical applications in a research and development setting.

Chemical and Physical Properties

This compound is an oily, colorless liquid at room temperature that may crystallize into a white solid upon refrigeration.[1][3] It is soluble in most common organic solvents.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃O₂S | [2][5][6][7] |

| Molecular Weight | 197.21 g/mol | [5][6][7] |

| Appearance | Oily colorless liquid or white to pale yellow solid | [1][4] |

| Melting Point | 21-22 °C | [1] |

| Boiling Point | 110-115 °C at 0.001 mmHg | [1] |

| Density | ~1.286 g/cm³ | [1] |

| CAS Number | 941-55-9 | [2][5][6][7] |

Molecular Structure

Table 2: Computed Structural Parameters of this compound

| Parameter | Value | Source |

| C-S Bond Length | ~1.77 Å | Computational |

| S-N Bond Length | ~1.70 Å | Computational |

| N-N Bond Lengths | ~1.24 Å, ~1.12 Å | Computational |

| C-S-O Bond Angle | ~108° | Computational |

| O-S-O Bond Angle | ~120° | Computational |

| S-N-N Bond Angle | ~114° | Computational |

| N-N-N Bond Angle | ~172° | Computational |

Note: These values are based on computational chemistry models and may vary slightly from experimental values.

Experimental Protocols

Synthesis of this compound

A standard and reliable method for the laboratory-scale synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with sodium azide in an aqueous acetone (B3395972) mixture.[1][2]

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Dichloromethane (B109758) (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ice bath

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure: [3]

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.02 equivalents) in a minimal amount of water.

-

To this solution, add a solution of p-toluenesulfonyl chloride (1.00 equivalent) in acetone. The addition should be performed dropwise at 0 °C using an ice bath to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Remove the acetone from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous solution with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil. The product can be stored at 2-8 °C, where it may crystallize.[7]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a key reagent in several important organic transformations, primarily diazo transfer reactions and [3+2] cycloadditions.

Diazo Transfer Reactions

Diazo transfer reactions involve the transfer of a diazo group (=N₂) from a donor, such as this compound, to an active methylene (B1212753) compound. This reaction is a fundamental method for the synthesis of diazo compounds, which are valuable intermediates in organic synthesis.

The generalized mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the terminal nitrogen of the azide. Subsequent elimination of p-toluenesulfonamide (B41071) yields the diazo compound.

Signaling Pathway for Diazo Transfer Reaction

Caption: Mechanism of the diazo transfer reaction.

[3+2] Cycloaddition Reactions

This compound participates in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions, with alkynes to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and broad functional group tolerance. The reaction can be performed thermally or, more commonly, catalyzed by copper(I) species, which significantly accelerates the reaction rate and controls the regioselectivity to favor the 1,4-disubstituted triazole.

Logical Relationship for [3+2] Cycloaddition

Caption: Reactants and product of the [3+2] cycloaddition.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J = 8.3 Hz, 2H, Ar-H ortho to SO₂), 7.41 (d, J = 8.3 Hz, 2H, Ar-H meta to SO₂), 2.49 (s, 3H, CH₃) | [3] |

| ¹³C NMR (CDCl₃) | δ 145.5, 134.8, 130.1, 128.3, 21.7 | [8] |

| IR (neat) | ν_max 2128 cm⁻¹ (N₃ stretch), 1595 cm⁻¹ (C=C stretch), 1371 cm⁻¹ (asymmetric SO₂ stretch), 1167 cm⁻¹ (symmetric SO₂ stretch) | [3] |

| Mass Spec. (EI) | m/z 197 (M⁺), 155, 91 (tropylium ion), 65 | [9] |

Safety and Handling

This compound is a potentially explosive compound and should be handled with caution.[1] It is sensitive to heat and shock, and its decomposition can be initiated at temperatures above 100 °C.[1] It is also classified as acutely toxic if swallowed.[5]

Recommended Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid heating the compound directly. If heating is necessary, use a water or oil bath with careful temperature monitoring.

-

Store in a cool, dry place away from heat and sources of ignition.[7]

-

Small-scale reactions are recommended whenever possible.

-

Be aware of the potential for detonation, especially when handling the neat compound in larger quantities.

Conclusion

This compound is an indispensable reagent for organic chemists, offering efficient routes to valuable diazo compounds and triazoles. Its predictable reactivity and well-established synthetic protocols make it a reliable tool in both academic research and industrial drug development. A thorough understanding of its chemical properties, structure, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- 1. Tosyl azide - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. Buy this compound(Tosyl Azide) 941-55-9 Online [nsrlaboratories.com]

- 5. This compound | C7H7N3O2S | CID 13661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound 11-15 (w/w) toluene, 97 941-55-9 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

The Versatility of p-Toluenesulfonyl Azide in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Introduction

p-Toluenesulfonyl azide (B81097) (tosyl azide, TsN₃) has emerged as a cornerstone reagent in organic chemistry, offering a versatile platform for the introduction of nitrogen-containing functionalities. Its utility spans a wide array of transformations, including diazo transfer reactions, cycloadditions, and C-H functionalizations. This technical guide provides an in-depth overview of the core applications of p-toluenesulfonyl azide, tailored for researchers, scientists, and professionals in drug development. The document details key reaction protocols, presents quantitative data for various substrates, and illustrates reaction mechanisms through detailed diagrams.

Diazo Transfer Reactions: The Regitz Diazo Transfer

One of the most prominent applications of this compound is in the Regitz diazo transfer, a reliable method for the synthesis of diazo compounds from active methylene (B1212753) precursors.[1] This reaction is pivotal for generating valuable intermediates used in cyclopropanations, Wolff rearrangements, and C-H insertion reactions.[2]

Reaction Principle

The Regitz diazo transfer involves the reaction of an active methylene compound with this compound in the presence of a base. The acidic proton of the methylene group is abstracted by the base, forming a carbanion that subsequently attacks the terminal nitrogen of the azide. This is followed by the elimination of p-toluenesulfonamide (B41071) to yield the corresponding diazo compound.

Experimental Protocol: Synthesis of 2-Diazocyclohexane-1,3-dione

A representative procedure for the diazo transfer to a 1,3-dicarbonyl compound is as follows:

-

To a solution of cyclohexane-1,3-dione (1.0 eq.) in a suitable solvent such as acetonitrile, add triethylamine (B128534) (1.1 eq.) at 0 °C.

-

Slowly add a solution of this compound (1.05 eq.) in the same solvent while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-diazocyclohexane-1,3-dione.

This protocol has been successfully applied to a range of 1,3-dicarbonyl compounds, yielding the corresponding diazo products in high yields.[3]

Quantitative Data for Diazo Transfer Reactions

The efficiency of the Regitz diazo transfer is demonstrated by the high yields obtained for a variety of β-dicarbonyl substrates.

| Substrate | Product | Yield (%) | Reference |

| Cyclohexane-1,3-dione | 2-Diazocyclohexane-1,3-dione | 90 | [3] |

| Dimedone | 2-Diazodimedone | 94 | [3] |

| Ethyl acetoacetate | Ethyl 2-diazoacetoacetate | >95 (conversion) | |

| Benzyl acetoacetate | Benzyl 2-diazoacetoacetate | >95 (conversion) | |

| Diethyl malonate | Diethyl diazomalonate | >95 (conversion) |

Reaction Workflow: Regitz Diazo Transfer

References

An In-depth Technical Guide to p-Toluenesulfonyl Azide (Tosyl Azide)

CAS Number: 941-55-9

This technical guide provides comprehensive information on p-Toluenesulfonyl azide (B81097) (TsN₃), a versatile and pivotal reagent in modern organic synthesis. Aimed at researchers, chemists, and professionals in drug development, this document details its physicochemical properties, synthesis, key reactions, and safety protocols, presented with clarity for practical application.

Physicochemical and Spectroscopic Data

p-Toluenesulfonyl azide, also known as tosyl azide, is an organic compound widely used as a reagent in organic synthesis and materials science.[1] It typically appears as a colorless to pale yellow liquid or a white solid, depending on purity and temperature.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 941-55-9 | [1][2][3] |

| Molecular Formula | C₇H₇N₃O₂S | [3][4] |

| Molecular Weight | 197.21 g/mol | [1][3][4] |

| Melting Point | 21-22 °C (70-72 °F) | [1][2][5] |

| Boiling Point | 110-115 °C at 0.001 mmHg | [5] |

| Density | ~0.90 g/mL at 20 °C | [1][3] |

| Refractive Index (n20/D) | 1.502 - 1.548 | [2][3] |

| Flash Point | 4.0 °C (39.2 °F) - Closed Cup (for solution in Toluene) | |

| Appearance | Colorless to slight yellow liquid or white solid | [1][2][3] |

| Solubility | Soluble in most organic solvents like CH₂Cl₂, Et₂O, EtOH, and Toluene. | [1][6] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts (δ) | Reference |

| Infrared (IR) ν_max_ (cm⁻¹) | 2128 (azide N≡N stretch), 1595, 1371, 1167 | [7] |

| ¹H NMR (CDCl₃, 400 MHz) | 2.49 (3H, s, CH₃), 7.41 (2H, d, J 8.3, ArH), 7.85 (2H, d, J 8.3, ArH) | [7] |

Synthesis of this compound

The standard laboratory preparation of this compound involves the reaction of p-toluenesulfonyl chloride with sodium azide in an aqueous solvent system.[5]

-

Preparation: Prepare a solution of sodium azide (NaN₃) (4.34 g, 66.0 mmol, 1.01 eq.) in water (15 mL) and cool it to 0 °C in an ice bath with stirring.

-

Reaction: In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl) (12.23 g, 65.0 mmol, 1 eq.) in acetone (B3395972) (30 mL). Add this solution dropwise to the stirring sodium azide solution over 15 minutes, maintaining the temperature at 0 °C.

-

Stirring: Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

-

Workup: Remove the acetone under reduced pressure. Extract the remaining aqueous solution with dichloromethane (B109758) (DCM, 20 mL).

-

Washing: Wash the organic layer sequentially with water (2 x 15 mL) and brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield pure this compound as a colorless oil. The product often crystallizes into a white solid upon refrigeration.[7]

Key Applications in Organic Synthesis

Tosyl azide is a cornerstone reagent for introducing azide and diazo functional groups and serves as a nitrene source and a substrate for cycloaddition reactions.[5]

The most prominent application of tosyl azide is in diazo transfer reactions, where it converts active methylene (B1212753) compounds into diazo compounds.[6][8] This reaction, known as the Regitz Diazo Transfer, is fundamental in synthesizing precursors for various transformations.[9]

-

Solution A: Dissolve the active methylene substrate (1.0 mmol, 1 eq.) and a suitable base (e.g., triethylamine, 1.05 eq.) in acetonitrile (B52724) (5 mL).

-

Solution B: In a separate flask, dissolve this compound (1.1 mmol, 1.1 eq.) in acetonitrile (5 mL).

-

Reaction: Add Solution B to Solution A at room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica (B1680970) gel to isolate the α-diazo carbonyl compound. The byproduct, p-toluenesulfonamide, is often easily separated.[10]

Tosyl azide is a key component in Huisgen 1,3-dipolar cycloadditions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction.[3][11][12] This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles.[12][13]

-

Setup: To a mixture of the terminal alkyne (1.0 mmol), this compound (1.1 mmol), and a copper(I) source (e.g., CuI, 5 mol%) in a suitable solvent (e.g., water, t-BuOH/H₂O, or an organic solvent like toluene) add a ligand if necessary (e.g., prolinamide, 10 mol%).[13]

-

Reaction: Stir the mixture at room temperature for 4-24 hours until the starting materials are consumed (monitored by TLC).

-

Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography to yield the N-sulfonyl-1,2,3-triazole.

Safety and Handling

While being one of the more stable organic azides, this compound is a potential explosive and must be handled with care.[5] It is classified as fatal if swallowed and may cause a fire upon heating.[4][14] It has the shock sensitivity comparable to tetryl (B1194171) and the explosiveness of TNT.[15]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | References |

| Hazard | H225 | Highly flammable liquid and vapour (for solutions) | |

| H242 | Heating may cause a fire | [4][14] | |

| H300 | Fatal if swallowed | [4] | |

| H304 | May be fatal if swallowed and enters airways | [16] | |

| H315 | Causes skin irritation | [16] | |

| H336 | May cause drowsiness or dizziness | [16] | |

| Precaution | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [4][14][16] |

| P235 | Keep cool. | [14] | |

| P270 | Do not eat, drink or smoke when using this product. | [14][16] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [14][16] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [16] | |

| P403+P235 | Store in a well-ventilated place. Keep cool. | [16] | |

| P405 | Store locked up. | [14][16] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [16] |

Storage and Handling:

-

Storage: Store in a refrigerator at 2-8 °C (36-46 °F).[1][3] Keep the container tightly closed in a dry and well-ventilated place.[16]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.[16] Ground all equipment to prevent static discharge.[16] Particular caution is required for reactions heated at or above 100 °C, as the explosive decomposition begins around 120 °C.[5]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[16] Do not dispose of down the drain.

References

- 1. Buy this compound(Tosyl Azide) 941-55-9 Online [nsrlaboratories.com]

- 2. xxjcchem.com [xxjcchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H7N3O2S | CID 13661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tosyl azide - Wikipedia [en.wikipedia.org]

- 6. guidechem.com [guidechem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 13. Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. guidechem.com [guidechem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. afgsci.com [afgsci.com]

An In-depth Technical Guide to the Physical Properties of p-Toluenesulfonyl Azide

This technical guide provides a comprehensive overview of the physical properties of p-toluenesulfonyl azide (B81097), with a specific focus on its melting point and solubility. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and logical workflows.

Core Physical Properties

p-Toluenesulfonyl azide, also known as tosyl azide (TsN₃), is a key reagent in organic synthesis, primarily used for the introduction of azide and diazo functional groups.[1] Its physical state at or near ambient temperature is of critical importance for its handling and application in various chemical reactions.

Data Presentation

The known physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Notes |

| Melting Point | 21-22 °C (70-72 °F; 294-295 K) | The compound is a colorless oil that may crystallize to a white solid upon refrigeration.[1][2] |

| Appearance | Oily colorless liquid or white solid | Dependent on the ambient temperature relative to its melting point. |

| Boiling Point | 110-115 °C (230-239 °F) at 0.001 mmHg | |

| Density | ~1.286 g/cm³ | |

| Molecular Formula | C₇H₇N₃O₂S | |

| Molar Mass | 197.21 g·mol⁻¹ |

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility characteristics can be inferred from its common applications and available commercial formulations. It is generally considered to be soluble in many common organic solvents.

| Solvent | Qualitative Solubility | Basis of Information |

| Toluene | Soluble | Commercially available as a solution in toluene. |

| Acetone (B3395972) | Soluble | Used as a solvent in its synthesis from tosyl chloride and sodium azide.[1][2] |

| Dichloromethane | Soluble | Used as an extraction solvent during its synthesis.[2] |

| Acetonitrile | Soluble | Employed as a solvent in diazo transfer reactions involving this compound.[2] |

It is important to note that while this compound is one of the more stable organic azides, it is still considered a potential explosive and should be handled with care, particularly when heated.[1]

Experimental Protocols

Detailed methodologies for the determination of the physical properties and for the synthesis of this compound are crucial for reproducible research.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary tube method with an apparatus such as a Mel-Temp or a Thiele tube.

Protocol:

-

Sample Preparation: If the sample is a solid, a small amount is finely powdered. If it is a liquid, it should be induced to crystallize by cooling. The powdered solid is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has transformed into a clear liquid is recorded as the final melting point. For a pure compound, this melting range should be narrow, typically 0.5-1.5 °C.[3]

Qualitative Solubility Determination

A general procedure to assess the solubility of this compound in various organic solvents is as follows:

Protocol:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a small test tube.

-

Solvent Addition: A measured volume of the desired solvent (e.g., 0.5 mL) is added to the test tube.

-

Observation: The mixture is agitated or vortexed at a constant temperature (e.g., room temperature).

-

Assessment: The substance is classified as "soluble" if it completely dissolves, "partially soluble" if some of it dissolves, and "insoluble" if no significant dissolution is observed. This process can be repeated with different solvents to create a solubility profile.

Synthesis of this compound

This compound is commonly prepared by the reaction of p-toluenesulfonyl chloride with sodium azide.[1][2]

Protocol:

-

Reaction Setup: A solution of p-toluenesulfonyl chloride in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

-

Addition of Sodium Azide: An aqueous solution of sodium azide is added dropwise to the stirred solution of p-toluenesulfonyl chloride, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Workup: The acetone is removed under reduced pressure. The remaining aqueous solution is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield this compound as a colorless oil.[2]

Visualizations

The following diagrams illustrate the synthesis of this compound and a common application in a diazo transfer reaction.

Caption: Synthesis of this compound.

Caption: Diazo Transfer Reaction Workflow.

References

Spectroscopic Analysis of p-Toluenesulfonyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for p-Toluenesulfonyl azide (B81097) (tosyl azide), a versatile reagent in organic synthesis. The following sections detail the characteristic spectral data, the experimental protocols for their acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The empirical formula for p-Toluenesulfonyl azide is C₇H₇N₃O₂S, with a molecular weight of 197.21 g/mol . Spectroscopic analysis is essential for the verification of its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.85 | Doublet | 2H | 8.3 | Ar-H (ortho to SO₂N₃) |

| 7.41 | Doublet | 2H | 8.3 | Ar-H (meta to SO₂N₃) |

| 2.49 | Singlet | 3H | - | -CH₃ |

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule. The following data was obtained in deuterated acetone (B3395972) (acetone-d6) on a 75 MHz instrument.[2]

| Chemical Shift (δ) ppm | Assignment |

| 147.52 | Quaternary Ar-C (para to SO₂N₃) |

| 136.40 | Quaternary Ar-C (ipso to SO₂N₃) |

| 131.39 | Ar-CH (meta to SO₂N₃) |

| 128.33 | Ar-CH (ortho to SO₂N₃) |

| 21.62 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (νₘₐₓ) cm⁻¹ | Functional Group Assignment |

| 2128 | Asymmetric stretch of the azide (-N₃) group |

| 1595 | Aromatic C=C stretching |

| 1371 | Symmetric stretch of the sulfonyl (SO₂) group |

| 1167 | Asymmetric stretch of the sulfonyl (SO₂) group |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of p-toluenesulfonyl chloride with sodium azide.[1] In a typical procedure, a solution of p-toluenesulfonyl chloride in acetone is added dropwise to a stirred solution of sodium azide in water at 0 °C.[1] The reaction mixture is then allowed to warm to room temperature and stirred for a couple of hours.[1] Following the removal of acetone under reduced pressure, the aqueous solution is extracted with a suitable organic solvent, such as dichloromethane.[1] The combined organic layers are washed with water and brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is evaporated to yield this compound.[1]

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or acetone-d6) in a standard 5 mm NMR tube. The final volume is typically around 0.5-0.7 mL. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer (e.g., a Bruker 400 MHz instrument) is tuned and locked onto the deuterium (B1214612) signal of the solvent.[1] Shimming is performed to optimize the homogeneity of the magnetic field.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.

-

Data Processing: The acquired FID is subjected to Fourier transformation to generate the NMR spectrum. Phase correction and baseline correction are applied to obtain a clean spectrum. The chemical shifts are then referenced to the internal standard.

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.[1]

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. This is necessary to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. Peak positions are then identified and reported in wavenumbers (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Introduction to diazo transfer reactions with tosyl azide

An In-depth Technical Guide to Diazo Transfer Reactions with Tosyl Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazo transfer reaction is a fundamental transformation in organic synthesis that installs a diazo group (=N₂) onto a substrate, typically at a position activated by one or more electron-withdrawing groups. The resulting diazocarbonyl compounds are exceptionally versatile synthetic intermediates.[1][2] They serve as precursors to reactive carbenes, carbenoids, and ketenes, enabling a wide array of subsequent transformations, including cyclopropanations, C-H insertion reactions, and the Wolff rearrangement.[1][2]

Among the various reagents developed for this purpose, p-toluenesulfonyl azide (tosyl azide, TsN₃) is one of the most common and efficient diazo transfer reagents, particularly for substrates with active methylene (B1212753) groups like 1,3-dicarbonyl compounds.[3] Despite its potential hazards, its efficiency and cost-effectiveness make it a staple in both academic research and process development.[1][3]

This guide provides a comprehensive technical overview of diazo transfer reactions using tosyl azide, covering its mechanism, applications, quantitative data, and detailed experimental protocols.

The Reagent: Tosyl Azide (TsN₃)

Tosyl azide is a colorless, crystalline solid that is highly energetic and sensitive to heat and shock.[1] Its explosive thermal decomposition can begin at temperatures as low as 120°C.[1] Due to these hazardous properties, it is often generated in situ or handled with extreme care, especially on a larger scale.[1][4] Continuous flow processes have been developed to mitigate these risks by generating and consuming tosyl azide on demand, preventing the accumulation of large quantities.[1][4][5]

The primary drawback of using tosyl azide, besides its safety profile, is the formation of the p-toluenesulfonamide (B41071) byproduct, which can sometimes complicate product purification.[2] However, for many applications, particularly the synthesis of 2-diazo-1,3-dicarbonyl compounds, optimized chromatographic purification can effectively remove this impurity.[3]

Reaction Mechanism

The base-catalyzed diazo transfer reaction with tosyl azide proceeds through a well-established pathway, particularly for activated methylene compounds like 1,3-dicarbonyls.

-

Deprotonation: A base, typically a non-nucleophilic amine like triethylamine (B128534) (Et₃N) or DBU, deprotonates the acidic α-carbon of the substrate to form a nucleophilic enolate.[6]

-

Nucleophilic Attack: The enolate attacks the terminal nitrogen atom of the electrophilic tosyl azide.[6]

-

Intermediate Formation: This attack forms a transient triazene (B1217601) intermediate.

-

Fragmentation: The intermediate collapses, cleaving the N-S bond. This fragmentation is often facilitated by proton transfer and results in the formation of the desired diazocarbonyl compound and the p-toluenesulfonamide byproduct.

Below is a diagram illustrating this mechanistic pathway.

Scope and Applications

The diazo transfer reaction with tosyl azide is applicable to a wide range of substrates containing active methylene groups. High yields are consistently achieved with:

The reaction is a cornerstone in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). For instance, it is a key step in generating α-diazo esters, which are precursors for the synthesis of α-hydroxy esters, a crucial intermediate in the synthesis of the antiplatelet drug Clopidogrel.[8][9]

Quantitative Data Presentation

The efficiency of the diazo transfer can vary based on the substrate, base, and reaction conditions. The following tables summarize representative data from the literature.

Table 1: Diazo Transfer to 1,3-Dicarbonyl Compounds

| Substrate | Product | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cyclohexane-1,3-dione | 2-Diazocyclohexane-1,3-dione | Et₃N | CH₂Cl₂ | 12 | RT | 90 | [3] |

| Dimedone | 2-Diazodimedone | Et₃N | CH₂Cl₂ | 12 | RT | 94 | [3] |

| Dibenzoylmethane | 2-Diazo-1,3-diphenylpropane-1,3-dione | Et₃N | CH₂Cl₂ | 12 | RT | 85 | [3] |

| Methyl acetoacetate (B1235776) | Methyl 2-diazoacetoacetate | Et₃N | MeCN | 2 | RT | 95 |[1] |

Table 2: Continuous Flow Diazo Transfer

| Substrate | Base | Residence Time (min) | Temp (°C) | Purity/Yield | Reference |

|---|---|---|---|---|---|

| Ethyl benzoylacetate | Et₃N | 120 | 25 | >90% Purity | [10] |

| Benzyl acetoacetate | Et₃N | 2 | RT | 98% Conversion | [1] |

| Methyl 2-chlorophenylacetate | DBU | 60 | 35 | 64% Yield | [8] |

| Diethyl malonate | DBU | 75 | 35 | Not specified |[8] |

Experimental Protocols

The following sections provide detailed methodologies for both batch and continuous flow diazo transfer reactions.

Protocol 1: General Batch Procedure for 2-Diazo-1,3-Dicarbonyl Compounds

This protocol is adapted from the large-scale preparation of 2-diazo-1,3-dicarbonyls.[3]

Materials:

-

1,3-Dicarbonyl compound (1.0 eq)

-

Tosyl azide (1.0-1.1 eq)

-

Triethylamine (Et₃N) (1.0-1.1 eq)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel and/or alumina (B75360) for chromatography

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add a solution of tosyl azide in dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or alumina to separate the desired diazo compound from the p-toluenesulfonamide byproduct.[3]

Protocol 2: Telescoped Continuous Flow Generation of TsN₃ and Diazo Transfer

This protocol describes a safer, scalable method that avoids the isolation of tosyl azide.[1][4]

Materials & Equipment:

-

Tosyl chloride (TsCl)

-

Sodium azide (NaN₃)

-

Active methylene substrate

-

Base (e.g., Et₃N or DBU)

-

Acetonitrile (MeCN) / Water

-

Syringe pumps

-

T-mixers

-

Reactor coils (tubing of a defined volume)

-

Back pressure regulator

Procedure:

-

Stream 1 (TsN₃ Generation): Prepare a solution of tosyl chloride in acetonitrile. Prepare a separate aqueous solution of sodium azide. Pump these two solutions via separate syringe pumps to a T-mixer. The combined stream flows through a reactor coil (residence time is controlled by flow rate and coil volume) at room temperature to generate tosyl azide in situ.

-

Stream 2 (Substrate): Prepare a solution of the active methylene substrate and the base in acetonitrile.

-

Diazo Transfer: Pump Stream 2 to a second T-mixer where it combines with the outflow from the TsN₃ generation coil (Stream 1).

-

The combined stream passes into a second, heated reactor coil (e.g., at 25-35°C) to effect the diazo transfer.[8]

-

Work-up: The product stream is collected from the outlet of the back pressure regulator. The collected solution is then worked up, which typically involves an aqueous wash to remove the sulfonamide byproduct and concentration under reduced pressure to yield the crude diazo product.[10]

Conclusion

The diazo transfer reaction using tosyl azide is a powerful and widely used method for the synthesis of valuable diazocarbonyl compounds. While the hazardous nature of tosyl azide necessitates careful handling, modern techniques such as in situ generation and continuous flow processing have significantly improved the safety and scalability of this transformation. For researchers and drug development professionals, a thorough understanding of the reaction's mechanism, scope, and practical execution is essential for leveraging its full synthetic potential.

References

- 1. DSpace [cora.ucc.ie]

- 2. benchchem.com [benchchem.com]

- 3. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Taming tosyl azide: the development of a scalable continuous diazo transfer process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Basic Mechanism of [3+2] Cycloaddition with Tosyl Azide (B81097) (TsN₃)

The [3+2] cycloaddition reaction, a cornerstone of modern organic synthesis, provides a powerful method for constructing five-membered heterocyclic rings. This guide focuses on the use of p-toluenesulfonyl azide (tosyl azide, TsN₃) as a key reagent in these transformations. As a 1,3-dipole, TsN₃ reacts with a variety of dipolarophiles, most notably alkynes and alkenes, to yield 1,2,3-triazole derivatives. These triazole products are highly valued in medicinal chemistry and drug development due to their stability, structural rigidity, and ability to engage in various non-covalent interactions with biological targets.[1][2][3]

This document details the fundamental mechanisms governing these reactions, including the classic thermal Huisgen cycloaddition, the highly efficient catalyzed variants that form the basis of "click chemistry," and metal-free approaches. It also provides practical experimental protocols and quantitative data to aid in the application of these methods in a research and development setting.

Core Mechanisms of [3+2] Cycloaddition with TsN₃

The reaction between an azide (the 1,3-dipole) and an alkyne (the dipolarophile) to form a 1,2,3-triazole is known as the Huisgen 1,3-dipolar cycloaddition.[4] While the thermal, uncatalyzed version exists, its utility is often limited by harsh conditions and a lack of regioselectivity. The development of catalyzed and strain-promoted variants has revolutionized the field.

Thermal Huisgen 1,3-Dipolar Cycloaddition

The uncatalyzed reaction between an azide like TsN₃ and an alkyne typically requires elevated temperatures and often results in a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazoles.[4] The reaction proceeds through a concerted pericyclic mechanism, where the new carbon-nitrogen bonds are formed simultaneously. Due to the high activation energy, this method is less common in modern synthesis, especially for sensitive substrates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click reaction," a term coined by K. Barry Sharpless.[4] This reaction is characterized by its exceptional reliability, high yields, mild and often aqueous reaction conditions, and, crucially, its near-perfect regioselectivity for the 1,4-disubstituted triazole isomer.[4][5] The catalytic cycle dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version.[5]

The mechanism is not a concerted cycloaddition but a stepwise process involving copper acetylide intermediates.[4][][7] The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent such as sodium ascorbate.[5]

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Formation of Copper Acetylide: The Cu(I) catalyst reacts with a terminal alkyne to form a copper acetylide intermediate.[4][8] This step lowers the pKa of the alkyne's terminal proton.[4]

-

Coordination and Cyclization: The azide coordinates to the copper center, and a subsequent cyclization event forms a six-membered copper-containing metallacycle.[5][]

-

Ring Contraction and Protonolysis: The metallacycle rearranges and contracts to a more stable triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Click Chemistry [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

p-Toluenesulfonyl Azide: A Technical Guide to its Use as a Nitrene Source for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-Toluenesulfonyl azide (B81097) (TsN₃), a versatile and widely used reagent in organic synthesis for the generation of tosylnitrene. It covers the fundamental properties, synthesis, safety considerations, and key applications of TsN₃ as a nitrene source, with a focus on aziridination and C-H amination reactions. Detailed experimental protocols and quantitative data are presented to assist researchers in the practical application of this important synthetic tool.

Introduction to p-Toluenesulfonyl Azide (TsN₃)

This compound, also known as tosyl azide, is an organic compound extensively used to introduce azide and diazo functional groups.[1] More importantly, it serves as a precursor to the highly reactive intermediate, tosylnitrene (TsN), upon thermal or photochemical activation. This nitrene species is a powerful electrophile that can undergo a variety of transformations, making TsN₃ an invaluable reagent in the synthesis of complex nitrogen-containing molecules.

Physical and Chemical Properties:

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₇N₃O₂S | [1] |

| Molar Mass | 197.21 g·mol⁻¹ | [1] |

| Appearance | Oily colorless liquid | [1] |

| Melting Point | 21 to 22 °C | [1] |

| Density | 1.286 g/cm³ | [1] |

Tosyl azide is soluble in most common organic solvents.[2]

Safety and Handling

This compound is a potentially explosive compound and must be handled with extreme caution.[1]

-

Explosion Hazard : It can decompose explosively upon heating, particularly at temperatures of 120 °C and above.[1] Reactions should be conducted behind a blast shield, especially when scaling up.

-

Storage : Store in a refrigerator (2-8 °C) in a tightly closed container, protected from light.[3]

-

Handling : Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood.[2] Avoid contact with skin and eyes, and prevent inhalation of vapors.[3] Use non-sparking tools and take measures to prevent static discharge.[3]

Synthesis of this compound

TsN₃ can be readily prepared from the reaction of p-toluenesulfonyl chloride (TsCl) with sodium azide (NaN₃).[1]

Experimental Protocol: Batch Preparation of this compound

This protocol is adapted from a literature procedure.

-

Reaction Setup : To a stirring solution of sodium azide (4.34 g, 66.0 mmol) in water (15 mL) at 0 °C, add a solution of p-toluenesulfonyl chloride (12.23 g, 65.0 mmol) in acetone (30 mL) dropwise over 15 minutes.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up : Remove the acetone under reduced pressure. Extract the aqueous solution with dichloromethane (B109758) (20 mL).

-

Washing : Wash the organic layer with water (2 x 15 mL) and then with brine (10 mL).

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pure this compound as a colorless oil, which crystallizes upon refrigeration.

Generation of Tosylnitrene

The utility of TsN₃ as a nitrene source stems from its ability to extrude dinitrogen gas (N₂) upon activation, generating the highly reactive tosylnitrene intermediate. This can be achieved thermally, photochemically, or through catalysis by transition metals.

The generated tosylnitrene can exist in either a singlet or triplet state, which influences its reactivity. Transition metal catalysts, such as those based on rhodium, ruthenium, and copper, can form metal-nitrenoid intermediates that modulate the reactivity and selectivity of the nitrene transfer.[5][6]

Key Applications as a Nitrene Source

The reaction of tosylnitrene with alkenes is a powerful method for the synthesis of N-tosyl aziridines, which are valuable building blocks in organic synthesis. The reaction can be catalyzed by various transition metal complexes.

General Reaction Scheme: Alkene + TsN₃ --(Catalyst)--> N-Tosyl Aziridine + N₂

Catalysts and Yields for Aziridination:

| Catalyst System | Alkene Substrate | Yield (%) | Reference(s) |

| Ru(salen)(CO) complex | Styrene | High (not specified) | [5] |

| Copper(I) complex | Styrene | 71 - 100 | [7] |

| Copper(I) complex | 1-Hexene | Good (not specified) | [7] |

| TADF photocatalyst | Various alkenes | Good to excellent | [6] |

A general experimental procedure for copper-catalyzed aziridination is provided below, although it uses PhI=NTs as the nitrene source, the conditions are often adaptable for TsN₃ with optimization.

General Experimental Protocol: Copper-Catalyzed Olefin Aziridination

This protocol is a representative example and may require optimization for specific substrates and nitrene sources.

-

Setup : A flame-dried Schlenk tube equipped with a magnetic stirring bar is charged with the copper catalyst (e.g., [TTMCu]PF₆, 0.01 mmol) and dissolved in deoxygenated dichloromethane (6 mL).[7]

-

Addition of Alkene : The olefin substrate (1 mmol) is added to the solution.[7]

-

Addition of Nitrene Source : this compound (0.2 mmol) is then added in one portion.[7]

-

Reaction : The mixture is stirred at the desired temperature (e.g., room temperature) for a specified time (e.g., 12 hours).[7]

-

Work-up : After the reaction is complete, the volatiles are removed under reduced pressure, and the crude product is purified by column chromatography.[7]

Tosylnitrene can also insert into carbon-hydrogen (C-H) bonds to form N-tosyl amines. This transformation is particularly powerful for the direct functionalization of unactivated C-H bonds, a significant goal in modern organic synthesis. Rhodium and ruthenium complexes are particularly effective catalysts for this reaction.[3][5]

Experimental Protocol: Rhodium-Catalyzed Direct Amination of Benzo[h]quinoline (B1196314)

This procedure is adapted from Organic Syntheses.[3]

-

Reaction Setup : A flame-dried, 100 mL, two-necked round-bottomed flask is charged with a stir bar, dichloro(η⁵-pentamethylcyclopentadienyl)-rhodium(III) dimer (124 mg, 0.20 mmol, 1.0 mol%), silver hexafluoroantimonate(V) (275 mg, 0.80 mmol, 4.0 mol%), and benzo[h]quinoline (3.58 g, 20 mmol).[3]

-

Inert Atmosphere : The flask is evacuated and back-filled with dry N₂ three times.[3]

-

Reagent Addition : Distilled 1,2-dichloroethane (B1671644) (20 mL) and p-dodecylbenzenesulfonyl azide (7.36 mL, 22 mmol, 1.10 equiv) are added sequentially via syringe.[3]

-

Reaction : The mixture is placed in a preheated oil bath at 80 °C and stirred for 12 hours under a continuous flow of N₂.[3]

-

Work-up : After cooling to room temperature, the reaction mixture is filtered through a silica (B1680970) gel pad, washing with dichloromethane (5 x 20 mL).[3]

-

Purification : The filtrate is concentrated, and the crude product is purified by recrystallization from dichloromethane and n-hexane to afford the aminated product.[3]

Scope of Rhodium-Catalyzed C-H Amination:

| Arene Substrate | Azide Reagent | Yield (%) | Reference(s) |

| Benzo[h]quinoline | p-Dodecylbenzenesulfonyl azide | 91-93 | [3] |

| N-Phenyl-2-aminopyridine | This compound | 95 | [8] |

| 2-Phenylpyridine | This compound | 93 | [8] |

| Benzamide derivatives | Benzyl azide | 70-90 | [4] |

Conclusion

This compound is a cornerstone reagent for nitrene transfer reactions in organic synthesis. Its ability to generate tosylnitrene under various conditions allows for powerful transformations such as the aziridination of alkenes and the direct amination of C-H bonds. While its potential hazards necessitate careful handling, the synthetic utility of TsN₃, particularly when combined with modern transition metal catalysis, provides researchers with a robust tool for the construction of complex nitrogen-containing molecules relevant to the pharmaceutical and materials sciences. The detailed protocols provided herein serve as a practical starting point for the application of this versatile reagent in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. pr.ibs.re.kr [pr.ibs.re.kr]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. Organic photosensitized aziridination of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Stability and Decomposition of Tosyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition characteristics of tosyl azide (B81097) (p-toluenesulfonyl azide), a widely used reagent in organic synthesis. Understanding the hazardous nature of this compound is critical for its safe handling, storage, and use in research and development, particularly in the pharmaceutical industry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the decomposition pathway.

Core Safety & Stability Data

Tosyl azide is a high-energy compound susceptible to explosive decomposition under thermal stress or physical impact. The following tables summarize the critical safety and thermal decomposition data for tosyl azide.

Table 1: Physical and Safety Properties of Tosyl Azide

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃O₂S | [1][2][3][4] |

| Molar Mass | 197.21 g/mol | [1][3][5] |

| Appearance | Colorless to pale yellow oily liquid or solid | [1] |

| Impact Sensitivity | 50 kg·cm | [6] |

| GHS Classification | Self-reactive substances and mixtures, Type D; Acute toxicity - Category 2, Oral | [2] |

Table 2: Thermal Decomposition Data for Tosyl Azide

| Parameter | Value | Method | Source(s) |

| Explosive Decomposition Initiation Temperature | ~120 °C | Not specified | [1][6][7] |

| Initiation Temperature (Tᵢ) | 103 °C | C80 Calorimetry | |

| Onset Temperature (Tₒₙₛₑₜ) | ~110-115 °C (estimated) | DSC | |

| Enthalpy of Decomposition (ΔHₔ) | -293.2 kJ/mol (-1487 J/g) | C80 Calorimetry | |

| Initial Weight Loss | 28.6% | TGA | |

| Maximum Recommended Safe Process Temperature | 45 °C | Based on DSC data | [8] |

Note: The Onset Temperature (Tₒₙₛₑₜ) is estimated based on the reported initiation temperatures. A definitive DSC thermogram was not available in the searched literature.

Thermal Decomposition Pathway

The thermal decomposition of tosyl azide proceeds through the initial elimination of nitrogen gas (N₂) to form a highly reactive intermediate, tosylnitrene. This nitrene can then undergo various reactions depending on the reaction conditions and the presence of other reagents.

Caption: Thermal decomposition of tosyl azide to form a tosylnitrene intermediate.

Experimental Protocols

Detailed experimental protocols are essential for the safe and accurate assessment of the thermal stability of tosyl azide. The following are generalized procedures based on standard methods for energetic materials.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of tosyl azide into a high-pressure stainless steel crucible.

-

Instrumentation: Use a calibrated Differential Scanning Calorimeter (DSC) capable of withstanding high pressures. An empty, sealed high-pressure crucible should be used as a reference.

-

Experimental Conditions:

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the decomposition point (e.g., 300 °C).

-

A constant heating rate, typically between 2 to 10 °C/min, should be applied.

-

The experiment should be conducted under an inert atmosphere, such as nitrogen, with a constant purge gas flow.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of the exothermic decomposition peak (Tₒₙₛₑₜ) and the integrated area of the peak, which corresponds to the enthalpy of decomposition (ΔHₔ).

Caption: Workflow for determining thermal properties of tosyl azide via DSC.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and associated mass loss.

Methodology:

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of tosyl azide into a TGA sample pan.

-

Instrumentation: Use a calibrated Thermogravimetric Analyzer.

-

Experimental Conditions:

-

Heat the sample from ambient temperature to a temperature where decomposition is complete (e.g., 300 °C).

-

A constant heating rate (e.g., 10 °C/min) is applied.

-

The analysis is performed under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative side reactions.

-

-

Data Analysis: The TGA curve (weight percent vs. temperature) is analyzed to identify the temperature range over which mass loss occurs. The derivative of the TGA curve (DTG) can be used to pinpoint the temperature of the maximum rate of mass loss.

BAM Fallhammer Impact Test

Objective: To determine the sensitivity of tosyl azide to impact.

Methodology: This procedure is based on the UN Manual of Tests and Criteria.[6][7][9][10]

-

Apparatus: A standard BAM Fallhammer apparatus is used, which consists of a defined drop weight, a sample holder, and a mechanism to vary the drop height.

-

Sample Preparation: A small, measured amount of the substance is placed in the sample holder.

-

Test Procedure:

-

The drop weight is released from a specific height, impacting the sample.

-

A series of trials are conducted at different drop heights to determine the lowest height at which an explosion or decomposition occurs.

-

The limiting impact energy is determined based on statistical analysis of the results (e.g., the energy at which there is a 50% probability of initiation).

-

-

Data Interpretation: The result is typically expressed as the impact energy in Joules (J) or as a mass·height value (e.g., kg·cm).

Conclusion

Tosyl azide is a valuable reagent in chemical synthesis, but its handling requires stringent safety protocols due to its potential for explosive decomposition. The data and protocols presented in this guide are intended to provide researchers and professionals with the necessary information to mitigate the risks associated with its use. It is imperative to always handle tosyl azide with extreme care, in small quantities, and with appropriate personal protective equipment in a well-ventilated area, and to avoid heat, shock, and friction.

References

- 1. Tosyl azide - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H7N3O2S | CID 13661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tosyl azide | 941-55-9 [chemicalbook.com]

- 4. CAS 941-55-9: Tosyl azide | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. fauske.com [fauske.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scispace.com [scispace.com]

- 9. documents.un.org [documents.un.org]

- 10. unece.org [unece.org]

Methodological & Application

Synthesis protocol for p-Toluenesulfonyl azide from tosyl chloride

Application Note: Synthesis of p-Toluenesulfonyl Azide (B81097)

Abstract

This document provides a comprehensive protocol for the synthesis of p-toluenesulfonyl azide (tosyl azide, TsN₃) from p-toluenesulfonyl chloride (tosyl chloride, TsCl). Tosyl azide is a versatile and widely used reagent in organic chemistry, primarily for the transfer of diazo groups and as a source for nitrene insertion reactions.[1] This protocol is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, safety precautions, and data presentation to ensure a safe and successful synthesis.

Introduction

This compound is an organic azide compound frequently employed in various synthetic transformations.[1] Its key applications include the synthesis of nitrogen-containing heterocycles, diazo compound formation at active methylene (B1212753) positions, and [3+2] cycloaddition reactions.[1][2] The standard preparation method involves the reaction of p-toluenesulfonyl chloride with sodium azide in a suitable solvent system.[1] The resulting product is a colorless oil that may crystallize upon refrigeration.[3]

Safety Precautions

WARNING: Organic azides are potentially explosive and must be handled with extreme caution. The initial explosive decomposition temperature for tosyl azide is approximately 120 °C.[1] All operations should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, a face shield, and gloves, must be worn at all times.[4]

-

Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which liberates highly toxic hydrazoic acid gas.

-

p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Handle with care to avoid contact with skin and eyes.

-

This compound (TsN₃): Potentially explosive, especially with heat, shock, or friction.[1][2] Avoid heating above 100 °C.[1] It is recommended to store the product at low temperatures (2-8 °C).[2][4]

-

General Precautions: Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[4]

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the azide ion displaces the chloride ion from p-toluenesulfonyl chloride.

Experimental Protocol

This protocol is adapted from a standard batch preparation procedure.[3]

4.1 Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| p-Toluenesulfonyl chloride | 190.65 | 12.23 | 64.15 | 1.0 |

| Sodium azide | 65.01 | 4.30 | 66.14 | 1.03 |

| Acetone (B3395972) | - | 30 mL | - | - |

| Water | - | 15 mL | - | - |

| Dichloromethane (B109758) | - | 20 mL | - | - |

| Brine | - | 10 mL | - | - |

4.2 Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (4.30 g, 66.0 mmol) in water (15 mL). Cool the solution to 0 °C using an ice bath.

-

Addition of Tosyl Chloride: In a separate beaker, dissolve p-toluenesulfonyl chloride (12.23 g, 64.15 mmol) in acetone (30 mL). Add this solution dropwise to the stirring aqueous sodium azide solution over approximately 15 minutes, maintaining the temperature at 0 °C.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[3]

-

Solvent Removal: Remove the acetone from the reaction mixture under reduced pressure using a rotary evaporator.[3]

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with dichloromethane (20 mL).[3]

-

Washing: Wash the organic layer sequentially with water (2 x 15 mL) and then with brine (10 mL).[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product.[3]

4.3 Product Characterization

| Parameter | Result |

| Appearance | Colorless oil, crystallizes to a white solid on refrigeration.[3] |

| Yield | ~98%[3] |

| Melting Point | 21-22 °C[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, 2H), 7.41 (d, 2H), 2.49 (s, 3H)[3] |

| IR (ν_max) | 2128 cm⁻¹ (azide stretch)[3] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Regitz Diazo-Transfer Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Regitz diazo-transfer is a fundamental reaction in organic chemistry for the synthesis of diazo compounds from active methylene (B1212753) compounds.[1][2] First reported by Otto Dimroth in 1910 and later extensively developed by Manfred Regitz, this reaction involves the transfer of a diazo group (N₂) from a diazo donor, typically a sulfonyl azide (B81097), to a C-H acidic substrate in the presence of a base.[1] The resulting diazo compounds are highly versatile intermediates, serving as precursors for carbenes or participating in cycloadditions, making them invaluable in the synthesis of complex molecules, including pharmaceuticals.[1][3][4] For instance, they are crucial for Wolff rearrangements, C-H insertion reactions, and the construction of heterocyclic scaffolds like 1,2,3-triazoles.[1][5][6]

Reaction Mechanism and Workflow

The mechanism of the Regitz diazo-transfer reaction proceeds through a well-defined pathway. First, a base abstracts a proton from the active methylene compound to form a nucleophilic enolate. This enolate then attacks the terminal nitrogen atom of the sulfonyl azide. Subsequent proton transfer and elimination of the sulfonamide anion yield the final diazo compound and a sulfonamide byproduct.[3]

Below is a diagram illustrating the general experimental workflow for a typical Regitz diazo-transfer reaction.

Caption: General experimental workflow for the Regitz diazo-transfer reaction.

Key Reagents and Conditions

The success of the Regitz diazo-transfer reaction depends on the appropriate choice of substrate, diazo-transfer agent, base, and solvent. The table below summarizes common components and conditions.

| Component | Examples | Key Considerations |

| Active Methylene Substrate | β-Dicarbonyls, β-Ketoesters, Malonate esters, β-Ketosulfones | The C-H bond must be sufficiently acidic to be deprotonated by the base. For less acidic substrates like simple ketones, an activating group (e.g., formyl) must be introduced first.[2][7][8] |

| Diazo-Transfer Agent | p-Toluenesulfonyl azide (TsN₃), Methanesulfonyl azide (MsN₃), p-Acetamidobenzenesulfonyl azide (p-ABSA), Imidazole-1-sulfonyl azide (ISA) | Safety is a major concern as sulfonyl azides can be explosive.[9] Newer reagents like ISA are often preferred for their improved safety profile and easier byproduct removal.[3][7] |

| Base | Triethylamine (Et₃N), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | The base should be strong enough to deprotonate the substrate but not interfere with the reagents. Organic bases like Et₃N and DBU are common for their solubility.[3] |

| Solvent | Acetonitrile (B52724) (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM), Ethanol (EtOH) | The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Acetonitrile is widely used. |

| Reaction Temperature | 0 °C to Room Temperature | The addition of the azide is often performed at 0 °C to control the reaction rate, followed by stirring at room temperature. |

| Reaction Time | 2 - 24 hours | Reaction progress is typically monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. |

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a diazo compound from a β-ketoester.

Materials and Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Dropping funnel

-

Standard laboratory glassware for workup and purification

-

β-Ketoester (1.0 equiv)

-

Diazo-transfer reagent (e.g., this compound, 1.05 equiv)

-

Base (e.g., triethylamine, 1.5 equiv)

-

Anhydrous solvent (e.g., acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add the β-ketoester (1.0 equiv) and anhydrous acetonitrile. Stir the solution until the substrate is fully dissolved.

-

Base Addition: Add the base (e.g., triethylamine, 1.5 equiv) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Diazo-Transfer Agent: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the diazo-transfer reagent (1.05 equiv) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture over 15-30 minutes.

-

Safety Note: Sulfonyl azides are potentially explosive and should be handled with care behind a blast shield. Avoid heating and friction.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-12 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure diazo compound.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR (¹H, ¹³C), IR (a characteristic N₂ stretch appears around 2100 cm⁻¹), and mass spectrometry.

Modifications and Advanced Procedures

Deformylative and Detrifluoroacetylative Diazo Transfer: